![molecular formula C19H18N2O5 B1229502 3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)
3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone
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Overview
Description
3-hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- A study conducted by Aytemir, M., Septioğlu, E., and Çalış, Ü. (2010) synthesized new derivatives of 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one, including a compound closely related to the one , as potential anticonvulsant compounds. The research explored the compounds' anticonvulsant activities using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. It was found that certain derivatives demonstrated significant anticonvulsant activity without neurotoxicity (Aytemir, M., Septioğlu, E., & Çalış, Ü., 2010).
Synthesis and Reactions
- Pimenova, E. V., Krasnych, O. P., Goun, E., and Miles, D. (2003) investigated the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound related to the one . The study explored various reactions and led to the formation of different derivatives, showcasing the compound's versatility in chemical synthesis (Pimenova et al., 2003).
Lipophilic Coordination Compounds
- Zhang, Z., Rettig, S., and Orvig, C. (1991) researched lipophilic coordination compounds involving 1-aryl-3-hydroxy-2-methyl-4-pyridinones, closely related to the compound of interest. This study provided insights into the properties and potential applications of these compounds in coordination chemistry (Zhang, Z., Rettig, S., & Orvig, C., 1991).
Synthesis of Fluorescence Probes
- A study by Prior, A., Gunaratna, M. J., Kikuchi, D., Desper, J., Kim, Y., Chang, K.-O., Maezawa, I., Jin, L.-W., and Hua, D. (2014) synthesized various derivatives of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, including bicyclic and tricyclic pyridinones. The compounds demonstrated potential as fluorescence activity-based probes for tracing biological pathways, indicating their application in biochemical research (Prior et al., 2014).
Antioxidant and Heavy Metal Ion Interactions
- Ramsaywack, S., Vogels, C., Ricker, S., Westcott, S., and Barclay, L. (2013) explored the interactions of pyridinones with heavy metal ions. This study provided valuable insights into the chemical behavior of compounds similar to 3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone, especially in contexts involving toxic heavy metals (Ramsaywack et al., 2013).
properties
Product Name |
3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone |
---|---|
Molecular Formula |
C19H18N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]pyran-4-one |
InChI |
InChI=1S/C19H18N2O5/c1-25-13-6-4-5-12(9-13)17(21-16-7-2-3-8-20-16)19-18(24)15(23)10-14(11-22)26-19/h2-10,17,22,24H,11H2,1H3,(H,20,21) |
InChI Key |
MAHWFBIBHDZFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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